molecular formula C17H16N4O3S B11023366 N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11023366
M. Wt: 356.4 g/mol
InChI Key: ZOPPIJFWFZNQAP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and an acetylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the thiazole intermediate with a suitable amidine derivative.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of the corresponding amine derivative using acetic anhydride.

    Final Coupling: The final coupling step involves the reaction of the acetylamino-substituted phenyl derivative with the thiazolopyrimidine intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine structures but different substituents.

    Acetylamino-substituted Compounds: Compounds with similar acetylamino groups but different core structures.

    Phenyl-substituted Compounds: Compounds with similar phenyl rings but different functional groups.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-9-10(2)25-17-18-8-14(16(24)21(9)17)15(23)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23)

InChI Key

ZOPPIJFWFZNQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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